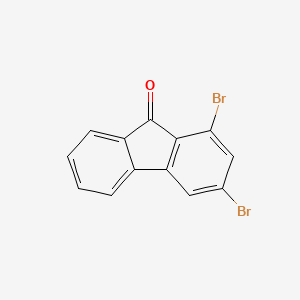

1,3-Dibromo-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

21878-91-1 |

|---|---|

Molecular Formula |

C13H6Br2O |

Molecular Weight |

337.99 g/mol |

IUPAC Name |

1,3-dibromofluoren-9-one |

InChI |

InChI=1S/C13H6Br2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |

InChI Key |

OHWQGMZZTVMGRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)Br)Br |

Origin of Product |

United States |

Contextualizing 1,3 Dibromo 9h Fluoren 9 One Within Contemporary Organic Chemistry Research

Significance of Halogenated Fluorenones as Chemical Building Blocks

Halogenated fluorenones are highly valued as versatile building blocks in modern organic synthesis and materials science. cymitquimica.com The presence of halogen atoms, particularly bromine, on the fluorenone core provides reactive sites for a variety of synthetic transformations. cymitquimica.com These sites are especially amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex, π-conjugated systems. researchgate.netmdpi.com

This synthetic flexibility allows for the creation of a diverse range of molecules with tailored electronic and photophysical properties. nii.ac.jpmissouristate.edu Consequently, halogenated fluorenones are crucial intermediates in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. smolecule.comontosight.ai The ability to precisely tune the properties of the final material by selecting the halogenation pattern and subsequent chemical modifications makes these compounds indispensable in the search for new functional materials. nii.ac.jpacs.org For instance, the strategic placement of bromine atoms influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing efficient semiconducting materials. nii.ac.jpmissouristate.edu

Historical Trajectories and Evolution of Research on Fluoren-9-one Scaffolds

The history of fluoren-9-one is intrinsically linked to its parent compound, fluorene (B118485), which was first isolated from coal tar. wikipedia.org Early research focused on the basic chemistry of fluorenone, including its synthesis via the oxidation of fluorene. wikipedia.org Over time, as the field of synthetic organic chemistry advanced, more sophisticated methods were developed to functionalize the fluorenone core.

A significant evolution in fluorenone chemistry was the development of selective halogenation reactions. These methods allowed chemists to introduce bromine and other halogens at specific positions on the aromatic rings, which was a crucial step in unlocking their potential as versatile synthetic intermediates. researchgate.net The ability to create specific isomers, such as 2,7-dibromo-9H-fluoren-9-one and the less common 1,3-dibromo-9H-fluoren-9-one, opened new avenues for research. smolecule.comchemicalbook.com Early palladium-catalyzed cross-coupling reactions further revolutionized the use of these halogenated scaffolds, enabling the synthesis of complex polymers and large aromatic systems that were previously inaccessible. acs.orgmdpi.com This evolution has shifted the focus from simple derivatives to highly complex, functional molecules designed for specific applications in medicine and materials science. researchgate.netnih.gov

Current Research Gaps and Emerging Paradigms in Dibromofluorenone Chemistry

While much research has focused on the more symmetric 2,7-dibromofluorenone isomer due to its utility in linear polymer synthesis, the chemistry of this compound presents distinct opportunities and challenges. acs.orgchemicalbook.comossila.com Current research is exploring the unique reactivity imparted by the 1,3-substitution pattern, which can lead to kinked or non-linear molecular architectures, potentially offering different solubility and film-forming properties in materials applications.

A significant research gap is the development of highly efficient and regioselective synthetic routes to this compound. Multi-step syntheses or bromination reactions that yield mixtures of isomers often complicate its accessibility. smolecule.com Overcoming this hurdle is key to its broader application.

Emerging paradigms focus on harnessing the specific electronic and steric properties of this compound derivatives. Researchers are investigating its use as a building block for:

Novel Conjugated Materials: Creating new polymers and small molecules where the 1,3-linkage pattern can influence molecular packing and charge transport properties.

Fluorescent Sensors: The fluorenone core is inherently fluorescent, and substitution with bromine allows for further functionalization to create sensors for ions or small molecules. smolecule.com

Asymmetric Synthesis: Using the dissymmetric scaffold as a starting point for chiral ligands or catalysts.

The table below summarizes selected synthetic approaches to dibrominated fluorenones, highlighting the conditions used to achieve different substitution patterns.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,7-Dibromofluorene (B93635) | CrO₃, Acetic Acid, Room Temp, 12h | 2,7-Dibromo-9H-fluoren-9-one | 98% | chemicalbook.com |

| Fluorenone | Bromine, Acetic Acid, Sulfuric Acid, Iron/Iodine catalyst, 110°C, 6h | 2,7-Dibromo-9H-fluoren-9-one | 92% | researchgate.net |

| 3,6-Dibromophenanthrene-9,10-dione | KOH, KMnO₄, Water, 130°C, 1h | 3,6-Dibromo-9H-fluoren-9-one | 88% | chemicalbook.com |

The development of new synthetic methodologies and a deeper understanding of the structure-property relationships in derivatives of this compound are critical areas for future research.

Advanced Synthetic Methodologies for 1,3 Dibromo 9h Fluoren 9 One

Regioselective Bromination Strategies of Fluoren-9-one Precursors

The precise introduction of bromine atoms at the 1 and 3 positions of the fluorenone core is crucial for the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, where reaction conditions are carefully controlled to ensure the desired regioselectivity.

Electrophilic Aromatic Substitution with Controlled Selectivity

The direct bromination of fluoren-9-one is a common method for synthesizing brominated derivatives. The electron-withdrawing nature of the carbonyl group at the 9-position deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles primarily to the 2 and 7 positions. However, by carefully selecting the brominating agent and reaction conditions, it is possible to achieve substitution at the 1 and 3 positions.

One approach involves the use of bromine (Br₂) in a suitable solvent, often in the presence of a catalyst. For instance, the bromination of fluorenone can be carried out using bromine in acetic acid. smolecule.com The choice of solvent and the presence of a catalyst can influence the regioselectivity of the reaction.

N-Bromosuccinimide (NBS) is another widely used reagent for electrophilic bromination. The reaction of fluorenone with NBS, sometimes in the presence of a catalytic amount of a Lewis acid or a protic acid, can provide a route to brominated fluorenones. The reactivity and selectivity of NBS can be tuned by the reaction conditions, such as solvent and temperature. For example, the use of NBS in a polar aprotic solvent like DMF at controlled temperatures can help avoid over-bromination.

A practical method for the regioselective bromination of various aralkyl ketones involves the use of montmorillonite (B579905) K-10 clay in the presence of N-bromosuccinimide in methanol (B129727) at 65°C, which yields α-monobrominated products in excellent yields and with short reaction times. nih.gov

| Reactant | Brominating Agent | Catalyst/Solvent | Product | Reference |

| Fluorenone | Bromine (Br₂) | Acetic Acid | Brominated Fluorenone | smolecule.com |

| Fluorene (B118485) | N-Bromosuccinimide (NBS) | DMF | 1,3-Dibromofluorene | |

| Aralkyl Ketones | N-Bromosuccinimide (NBS) | Montmorillonite K-10/Methanol | α-Monobrominated Aralkyl Ketones | nih.gov |

Oxidative Pathways to the Fluoren-9-one Core

An alternative strategy involves the bromination of fluorene first, followed by oxidation to the corresponding fluorenone. This two-step process can sometimes offer better control over the regiochemistry of bromination. For example, 2,7-dibromofluorene (B93635) can be synthesized by the bromination of fluorene with bromine in chloroform, which is then oxidized using chromium trioxide to produce 2,7-dibromofluorenone. researchgate.net

More environmentally friendly oxidation methods have also been developed. Aerobic oxidation of 9H-fluorenes to 9-fluorenones can be achieved in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under mild conditions. researchgate.net This method has been successfully scaled up for the synthesis of 2,7-dibromofluorenone. researchgate.net Another green approach utilizes a graphene-supported KOH composite as a catalyst for the aerobic oxidation of 9H-fluorenes in N,N-dimethylformamide (DMF) at room temperature. researchgate.net

| Starting Material | Reagents | Product | Key Features | Reference |

| 2,7-Dibromofluorene | Chromium Trioxide | 2,7-Dibromofluorenone | Traditional oxidation | researchgate.net |

| 9H-Fluorenes | KOH, Air | 9-Fluorenones | Mild, green conditions | researchgate.net |

| 9H-Fluorenes | Graphene-supported KOH, Air, DMF | 9-Fluorenones | Room temperature, recyclable catalyst | researchgate.net |

Catalytic and Transition Metal-Mediated Synthetic Approaches

Catalytic methods, particularly those involving transition metals, have emerged as powerful tools for the synthesis of functionalized aromatic compounds, including 1,3-Dibromo-9H-fluoren-9-one. These approaches often offer high efficiency and selectivity.

Homogeneous Catalysis in Bromination and Cyclization Reactions

Homogeneous catalysts, which are in the same phase as the reactants, can facilitate a variety of transformations leading to the desired product. savemyexams.com For instance, palladium-catalyzed annulation of arynes with functionalized aryl halides provides a route to fluorenones. sci-hub.se Specifically, the reaction of o-iodobenzaldehyde with a silylaryl triflate in the presence of a palladium catalyst can yield fluorenone derivatives. sci-hub.se

Another example of homogeneous catalysis is the use of a triptycenyl sulfide (B99878) (Trip-SMe) catalyst with an appropriate activator for the electrophilic aromatic halogenation of unactivated aromatic compounds using N-halosuccinimides (NXS). acs.org This system has been shown to be effective for multihalogenation and regioselective bromination. acs.org

Heterogeneous Catalysis for Enhanced Synthetic Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages, including ease of separation and potential for recycling, contributing to more sustainable processes. savemyexams.comdtu.dk In heterogeneous catalysis, reactions occur at the surface of the solid catalyst. libretexts.org

Solid acid catalysts have been widely used in organic synthesis. nih.gov For example, montmorillonite K-10 clay, a type of solid acid, can be used to catalyze the regioselective bromination of aralkyl ketones with N-bromosuccinimide. nih.gov The use of such solid acids can lead to simpler workup procedures and reduce the use of hazardous reagents. nih.gov

The development of novel heterogeneous catalysts is an active area of research. For instance, magnetic nanoparticles have been explored as catalyst supports, allowing for easy recovery of the catalyst using a magnet. dtu.dk

Sustainable and Green Chemistry Protocols for Dibromofluorenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This includes the use of renewable feedstocks, minimizing waste, and employing safer solvents and reaction conditions. researchgate.netresearchgate.net

In the context of this compound synthesis, green chemistry approaches focus on several key areas:

Use of Greener Solvents: The development of syntheses that use water as a solvent is a significant goal of green chemistry. For example, a series of bromo- and nitrofluorenones have been synthesized in high yields via electrophilic aromatic bromination and nitration using water as the sole solvent under mild conditions. researchgate.net

Catalytic Methods: As discussed previously, the use of catalysts, both homogeneous and heterogeneous, can lead to more sustainable processes by enabling reactions to occur under milder conditions and with higher selectivity, thus reducing energy consumption and waste generation. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.comrsc.org The application of flow chemistry to the synthesis of privileged scaffolds, such as the fluorene core, is a promising area for developing more sustainable manufacturing processes. rsc.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or photochemistry can lead to faster reactions and reduced energy consumption. mdpi.com Photoredox catalysis, for instance, uses light to drive chemical reactions and can enable transformations that are difficult to achieve with traditional thermal methods. beilstein-journals.org

| Green Chemistry Approach | Example Application | Benefits | Reference |

| Use of Water as a Solvent | Synthesis of bromo- and nitrofluorenones in water | Reduced use of organic solvents, mild conditions | researchgate.net |

| Heterogeneous Catalysis | Bromination using montmorillonite K-10 clay | Recyclable catalyst, simpler workup | nih.gov |

| Flow Chemistry | Synthesis of privileged scaffolds | Improved efficiency, safety, and scalability | rsc.org |

| Aerobic Oxidation | Oxidation of 9H-fluorenes using a graphene-supported KOH catalyst | Use of air as an oxidant, mild conditions | researchgate.net |

Solvent-Free and Mechanochemical Methods

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact and reduce costs associated with solvent purchasing and disposal. Mechanochemistry, a branch of solid-state chemistry, offers a compelling alternative to traditional solvent-based synthesis by using mechanical force—such as grinding, milling, or shearing—to induce chemical reactions. science.govresearchgate.net

While specific research on the mechanochemical synthesis of This compound is not prominently documented in available literature, the application of this technique to closely related isomers demonstrates its feasibility. For instance, a mechanochemical method has been successfully developed for the synthesis of 2,7-dibromo-9H-fluoren-9-one . smolecule.com In this process, solid reactants—9H-fluorenone, potassium bromide (KBr), and an oxidizing agent (Oxone)—are combined in a high-energy ball mill. smolecule.com The mechanical action initiates a solid-state bromination, yielding the desired product without the need for a solvent. smolecule.com This approach significantly curtails waste and the energy typically required for heating solvents in liquid-phase reactions. smolecule.com

Another green technique is microwave-assisted synthesis, which can accelerate reaction rates and improve regioselectivity. For example, the microwave-assisted nitration of 2,7-dibromo-9H-fluoren-9-one has been shown to be highly efficient. smolecule.com

| Method | Reaction Time (minutes) | Yield (%) | Key Advantage |

|---|---|---|---|

| Mechanochemical Bromination | 120 | 65 | Solvent-free, reduced energy consumption |

| Microwave-Assisted Nitration | 10 | 88 | Rapid heating, minimizes side reactions |

The principles of mechanochemistry, particularly liquid-assisted grinding where a small amount of liquid is added to facilitate the reaction, could theoretically be optimized for the regioselective synthesis of this compound, presenting a promising avenue for future research. science.gov

Biocatalytic and Renewable Reagent Applications

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. Nature has evolved a class of enzymes known as halogenases that can regioselectively introduce halogen atoms into organic molecules. manchester.ac.uk These enzymes are of significant interest for synthesizing halogenated compounds due to their ability to avoid the harsh reagents and complex purification steps associated with traditional halogenation methods. manchester.ac.uk

Halogenase enzymes are broadly categorized by their mechanism. Haloperoxidases, for example, utilize hydrogen peroxide and a halide ion (like bromide) to generate a reactive hypohalous acid that performs the halogenation. manchester.ac.uk These enzymes, including vanadium-dependent bromoperoxidases, have demonstrated the ability to perform stereo- and regioselective bromination on various substrates. manchester.ac.uk

While the direct application of halogenase enzymes for the synthesis of This compound has not been specifically reported in the surveyed literature, the potential for such a synthesis is clear. A hypothetical biocatalytic route could involve:

Identifying a haloperoxidase with the correct regioselectivity for the fluorenone core.

Optimizing reaction conditions (pH, temperature, substrate concentration) for the enzymatic bromination of 9-fluorenone (B1672902) or a suitable precursor.

The use of enzymes derived from renewable sources aligns with the principles of green chemistry. However, the development of a specific biocatalytic process for this target molecule remains a subject for future research and discovery. manchester.ac.uk

Process Intensification and Scale-Up Considerations for this compound Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of process intensification and scalability. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Key strategies include shifting from traditional batch reactors to continuous flow systems, using highly efficient catalysts, and simplifying work-up and purification procedures. rsc.org

Although specific scale-up data for This compound is limited, research on related fluorenone derivatives provides valuable insights into the methodologies that would be applicable.

A notable success in this area is the large-scale synthesis of 2,7-dibromofluorenone . A green and highly efficient protocol involving the aerobic oxidation of 2,7-dibromofluorene was successfully scaled to a 5.0 kg batch. researchgate.net This method utilizes potassium hydroxide (KOH) in tetrahydrofuran (THF) under mild, ambient conditions, resulting in high yields and purity, which is crucial for industrial application. researchgate.netrsc.org Further research has shown that using a graphene-supported alkaline catalyst can enhance efficiency and allow the catalyst and solvent to be recycled, making the process more cost-effective and environmentally friendly for large-scale operations. researchgate.net

Continuous flow chemistry is another powerful tool for process intensification. The use of microchannel reactors, such as the Corning AFR®-G1, has been demonstrated for the kilogram-scale production of 9-aryl-fluoren-9-ols, which are derivatives of fluorenone. rsc.org This approach offers superior control over reaction parameters, enhanced safety, and can lead to higher yields compared to batch processes, which often suffer from decreased efficiency upon scale-up. rsc.orgacs.org

| Compound | Methodology | Scale | Key Findings | Reference |

|---|---|---|---|---|

| 2,7-Dibromofluorenone | Aerobic Oxidation (Batch) | 5.0 kg | High yield and purity under mild conditions. | researchgate.net |

| 9-Fluorenone | Graphene-Supported Aerobic Oxidation | 5.0 kg | Demonstrated practical advantages for large-scale synthesis with recyclable catalyst. | researchgate.net |

| 2-Bromo-9-phenyl-9H-fluoren-9-ol | Continuous Flow Reactor | 1.0 kg | Achieved >99% yield with no negative scaling effects. | rsc.org |

These examples underscore that for the industrial production of This compound , a focus on catalytic aerobic oxidation and a potential transition to a continuous flow process would be critical considerations for achieving an efficient, safe, and economically viable manufacturing route.

Reactivity Profiles and Mechanistic Investigations of 1,3 Dibromo 9h Fluoren 9 One

Halogen Atom Functionalization Strategies

The two bromine atoms at the 1- and 3-positions of the fluorenone scaffold are key handles for molecular elaboration. Their reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at Bromine Centers (e.g., Suzuki, Sonogashira, Heck, Stille)

The bromine atoms on 1,3-dibromo-9H-fluoren-9-one are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex aromatic systems. These reactions enable the formation of C-C bonds by coupling the aryl bromide with organometallic reagents.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating biaryl compounds and involves the coupling of the dibromofluorenone with an organoboron reagent, such as a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex in the presence of a base. mdpi.comlibretexts.org While specific examples for the 1,3-dibromo isomer are not extensively detailed in the provided literature, the reactivity of other brominated fluorenones, such as the 2,7-dibromo isomer, serves as a strong indicator of its synthetic potential. mdpi.com The general mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity difference between C-Br and C-Cl bonds can also be exploited for selective couplings. mdpi.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is effective for creating carbon-carbon bonds between sp²-hybridized carbons of the fluorenone ring and sp-hybridized carbons of the alkyne. wikipedia.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orglibretexts.org

Other Couplings: While less specifically detailed for this exact molecule in the search results, Heck and Stille couplings are also standard procedures for functionalizing aryl bromides. The Stille reaction would involve coupling with an organotin reagent, and the Heck reaction would form a new C-C bond with an alkene. These established methodologies are expected to be applicable to this compound, further expanding its synthetic utility.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | General Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Ar-B(OH)₂ | K₂CO₃ or K₃PO₄ | Toluene, Dioxane/H₂O | Heating (60-100 °C) mdpi.comnih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | R-C≡CH | Amine (e.g., Et₃N, Pyrrolidine) | THF, NMP, or aqueous media | Room temperature to moderate heating wikipedia.orgresearchgate.net |

Nucleophilic Aromatic Substitution Pathways

The bromine atoms on the this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the carbonyl group and the inherent stability of the bromide leaving group. The carbonyl group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This allows for the introduction of a wide variety of functional groups, such as amines and alkoxides, by displacing the bromine atoms. smolecule.comsmolecule.com

Reductive Debromination Studies

Reductive debromination offers a method to selectively or completely remove the bromine atoms, yielding less halogenated or completely dehalogenated fluorenone derivatives. This process typically involves treatment with a reducing agent. For instance, reductive dehalogenation of aryl halides can be achieved using various reagents, including zinc metal or through photoredox catalysis. beilstein-journals.org While specific studies on the reductive debromination of this compound were not found, the principles of these reactions are broadly applicable to aryl halides. Another mechanistic possibility involves reaction with strong reducing species like fluorenide ions, although this is more commonly studied in the context of the fluorenide acting as the reductant for other molecules. scispace.com

Carbonyl Group Reactivity and Derivatization

The ketone functional group at the C-9 position is a central hub for the derivatization of the this compound core. It readily undergoes addition reactions and can be reduced to the corresponding alcohol.

Nucleophilic Additions to the Fluoren-9-one Carbonyl

The electrophilic carbon atom of the carbonyl group is a prime target for attack by a wide range of nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone. libretexts.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds at the C-9 position. The initial product is a magnesium alkoxide, which, upon acidic workup, yields a tertiary alcohol, specifically a 9-substituted-9-fluorenol derivative. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the coordination of the magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic alkyl or aryl group from the Grignard reagent then attacks this carbon, breaking the C=O pi bond and forming a new C-C bond. libretexts.orgyoutube.com Subsequent protonation yields the final alcohol product. youtube.com

| Nucleophile Type | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Magnesium alkoxide | 9-Phenyl-9-fluorenol derivative rsc.org |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | 9-Fluorenol derivative chemicalbook.com |

Oxidation-Reduction Chemistry at the Carbonyl Moiety

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1,3-dibromo-9H-fluoren-9-ol. This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, typically used in an alcoholic solvent like ethanol. chemicalbook.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. libretexts.org

Conversely, the corresponding alcohol, 1,3-dibromo-9H-fluoren-9-ol, can be oxidized back to the ketone. While the starting compound of this article is already the ketone, understanding the reverse reaction is crucial in the broader context of fluorene (B118485) chemistry. Various oxidizing agents, including chromium(VI) reagents, can effect this transformation. jmaterenvironsci.com The oxidation of substituted fluorenes to their corresponding fluorenones can also be achieved under milder, aerobic conditions. jmaterenvironsci.com

Aromatic Ring Functionalization and Substitution Chemistry

The functionalization of the aromatic rings of this compound is a key area of its chemistry, allowing for the synthesis of more complex derivatives. The existing substituents heavily influence the regiochemical outcome of these transformations.

The fluorenone core of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. This group primarily directs incoming electrophiles to the meta positions (C2 and C7). Concurrently, the bromine atoms at C1 and C3 are also deactivating but act as ortho- and para-directors. The combined influence of these groups determines the position of further substitution.

A notable example is the nitration of this compound. The reaction with nitric acid leads to the introduction of a nitro group, yielding 1,3-Dibromo-7-nitro-9H-fluoren-9-one. smolecule.com The substitution occurs selectively at the C7 position. This outcome can be rationalized by considering the directing effects:

The carbonyl group at C9 directs the incoming electrophile (NO₂⁺) to its meta positions, C2 and C7.

The bromine atom at C1 directs ortho to C2 and para (on the adjacent ring) to C7.

The bromine atom at C3 directs ortho to C2 and C4.

The C7 position is favored as it is activated by both bromine atoms (para-directing effect) and is a meta position relative to the deactivating carbonyl group, avoiding the stronger deactivation at other sites. smolecule.comlibretexts.org

Table 1: Regioselectivity in the Nitration of Brominated Fluorenones

| Starting Material | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Nitric Acid | 1,3-Dibromo-7-nitro-9H-fluoren-9-one | N/A | smolecule.com |

| 9H-Fluoren-9-one | HNO₃, H₂SO₄, H₂O | 2-Nitro-9H-fluoren-9-one | 92% | researchgate.net |

This table presents data for the nitration of the target compound and related fluorenones to illustrate regiochemical outcomes.

Directed ortho-metalation (DoM) is a powerful synthetic technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "direct metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Common DMGs include amides, carbamates, and ethers. organic-chemistry.org

Direct application of DoM to this compound is challenging. The molecule lacks a conventional DMG. organic-chemistry.org Furthermore, two reactive sites would likely interfere with the desired ortho-lithiation:

The Carbonyl Group: The electrophilic ketone at C9 is susceptible to nucleophilic attack by the organolithium base (e.g., n-butyllithium).

Carbon-Bromine Bonds: The C-Br bonds can undergo metal-halogen exchange with the organolithium reagent, which is often faster than deprotonation. harvard.edu

For DoM to be a viable strategy for this scaffold, the ketone would likely need to be converted into a suitable DMG. For example, reduction of the ketone to a secondary alcohol (9-hydroxyfluorene derivative) would allow for its conversion into a more effective DMG, such as an O-carbamate. This new group could then potentially direct lithiation to the C8 position. However, specific literature detailing this approach for the 1,3-dibromo isomer is not prevalent. The general methodology for fluorenone functionalization often involves strategies like Suzuki or Stille cross-coupling at the bromine positions. ossila.com

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying reaction rates, thermodynamics, and the transient species formed during the transformation.

Detailed kinetic and thermodynamic studies specifically on reactions of this compound are not widely available. However, data from the parent 9-fluorenone (B1672902) and related derivatives provide insight into the energetics of the core structure.

Thermodynamic properties for the parent 9-fluorenone have been determined through various calorimetric and manometric methods. nist.gov These values serve as a fundamental baseline for understanding the stability and energy of the fluorenone system.

Table 2: Selected Thermodynamic Properties of 9H-Fluoren-9-one at T = 298.15 K

| Property | Value | Method | Ref. |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (crystal) | -(11.4 ± 3.8) kJ·mol⁻¹ | Combustion Calorimetry | researchgate.net |

| Standard Molar Enthalpy of Sublimation | (95.1 ± 0.5) kJ·mol⁻¹ | Vapor Pressure Measurement | researchgate.net |

In more complex reactions involving substituted fluorenones, the concepts of kinetic versus thermodynamic control are important. For instance, in the acid-catalyzed synthesis of spiro[fluorene-9,9′-xanthene]s from 2,7-dibromo-9-fluorenone, an intermediate diphenol is considered the kinetic product, which can then rearrange to the more stable spiro compound, the thermodynamic product, upon extended reaction times. 20.210.105 This suggests that reaction conditions (time, temperature) can be tuned to selectively isolate different products based on their relative formation rates and stabilities.

The reactions of this compound proceed through various reactive intermediates depending on the transformation type. While direct spectroscopic observation of these transient species is often difficult, their existence is inferred from reaction products and mechanistic principles.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, such as the nitration at C7, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. This intermediate is formed by the attack of the electrophile on the aromatic ring and subsequently loses a proton to restore aromaticity. libretexts.org

Carbocation Intermediates: Acid-catalyzed reactions at the carbonyl group can generate carbocation intermediates. For example, the synthesis of spiro-fluorene derivatives is proposed to involve an initial protonation of the carbonyl oxygen, followed by electrophilic attack on a phenol (B47542) to generate a carbon cation at the C9 position. 20.210.105

Radical Intermediates: Some oxidation reactions of fluorene derivatives are known to proceed through free radical mechanisms. For instance, the oxidation of fluorene hydrazones can generate free radical intermediates that are then rapidly oxidized to the corresponding fluorenone.

Organometallic Intermediates: Hypothetical DoM strategies would proceed via a specific aryllithium intermediate, where the lithium atom is coordinated to a directing group and has replaced a proton on the aromatic ring. wikipedia.org Similarly, cross-coupling reactions (e.g., Suzuki, Stille) involve the formation of organopalladium intermediates during the catalytic cycle.

Advanced Spectroscopic and Analytical Research Methodologies for 1,3 Dibromo 9h Fluoren 9 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1,3-dibromo-9H-fluoren-9-one and its derivatives. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula.

In the analysis of brominated fluorenones, HRMS is particularly valuable due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio). This isotopic signature provides an additional layer of confirmation for the number of bromine atoms present in the molecule. For instance, the mass spectrum of a dibrominated compound will exhibit a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Researchers utilize various ionization techniques in conjunction with HRMS, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions from the fluorenone derivatives. rsc.org For example, in the study of new 2,7-dibromo-9-benzocyclobuten-3-yl-9H-fluorene derivatives, HRMS was successfully employed to confirm the calculated molecular formulas of the synthesized compounds. researchgate.net

Table 1: Illustrative HRMS Data for a Dibrominated Fluorenone Derivative

| Parameter | Value |

| Calculated Mass (C₁₃H₆Br₂O) | 335.8882 u |

| Observed Mass | 335.8879 u |

| Mass Accuracy | < 1 ppm |

| Isotopic Pattern | Consistent with two bromine atoms |

This high degree of accuracy definitively rules out other potential elemental compositions that might have a similar nominal mass, thereby providing foundational data for complete structural elucidation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of this compound and its derivatives in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information on the chemical environment of the protons and carbons, multi-dimensional NMR techniques are essential for assembling the complete molecular architecture. rsc.orgnih.gov

Two-dimensional (2D) NMR experiments are routinely employed to establish connectivity between different atoms within the molecule. researchgate.netsdsu.eduprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, typically through two or three bonds. sdsu.edu In the context of this compound, COSY spectra would help to identify adjacent protons on the fluorene (B118485) backbone, aiding in the assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (1H-13C) pairs. sdsu.edu This is a powerful tool for assigning the 13C signals based on the more easily interpretable 1H spectrum. For instance, each proton signal in the aromatic region will show a cross-peak to the carbon atom to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry and conformation of derivatives, especially those with bulky substituents.

Table 2: Representative 2D NMR Correlations for a Fluorenone Derivative

| Experiment | Correlation Type | Information Gained |

| COSY | 1H - 1H | Identifies adjacent protons in the aromatic rings. |

| HSQC | 1H - 13C (1-bond) | Assigns carbon signals directly attached to protons. |

| HMBC | 1H - 13C (2-4 bonds) | Establishes long-range connectivity, confirming the carbon framework and substitution patterns. mdpi.com |

| NOESY | 1H - 1H (through space) | Provides information on spatial proximity and molecular conformation. researchgate.net |

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound and its derivatives in the solid phase. huji.ac.il Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to overcome the challenges of broad lines typically observed in solid samples. huji.ac.il

ssNMR can be particularly insightful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. It can also be used to probe intermolecular interactions and packing in the solid state. Furthermore, for bromine-containing compounds, 79Br or 81Br ssNMR can be utilized, although their quadrupolar nature presents specific challenges and often results in broad signals. huji.ac.il The advancement of high-speed magic-angle spinning technology has significantly improved the resolution of solid-state NMR, making it increasingly applicable to complex molecular systems. ustc.edu.cn

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in the solid state. iaea.orgresearchgate.netnih.gov For this compound and its derivatives, this technique can provide precise bond lengths, bond angles, and torsional angles, confirming the substitution pattern and the planarity of the fluorenone system.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the positions of the individual atoms can be determined. In a study of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, single-crystal XRD analysis was used to determine the crystal structure. researchgate.net

For chiral derivatives of fluorenone, X-ray crystallography can also be used to determine the absolute configuration by analyzing the anomalous scattering of the X-rays. researchgate.netnih.gov The presence of the heavy bromine atoms in this compound enhances this effect, making the determination of absolute configuration more reliable.

Table 3: Example Crystallographic Data for a Fluorenone Derivative

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. iaea.org |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification in Research Contexts

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. researchgate.netscielo.org.mx These techniques are complementary and provide a characteristic "fingerprint" for a compound.

FTIR Spectroscopy: In the context of this compound, the most prominent peak in the FTIR spectrum is the strong absorption corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1715-1725 cm⁻¹. google.com Other characteristic absorptions include C-H stretching of the aromatic rings, C=C stretching within the aromatic system, and C-Br stretching vibrations, which appear at lower wavenumbers. libretexts.orgspectroscopyonline.com The presence and position of these peaks confirm the key functional groups of the molecule.

Both techniques are valuable for monitoring chemical reactions, for instance, to follow the conversion of a fluorene precursor to the corresponding fluorenone by observing the appearance of the characteristic carbonyl peak. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 - 1725 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 690 |

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation in Research

Chromatographic methods are essential for the separation and purification of this compound and its derivatives, as well as for assessing the purity of synthesized materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of fluorenone derivatives. acs.orgnih.govresearchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) or a reversed-phase C18 column) and mobile phase, complex mixtures can be separated into their individual components. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. HPLC can be coupled with a UV-Vis detector, which is well-suited for aromatic compounds like fluorenones, or with a mass spectrometer (HPLC-MS) for simultaneous separation and mass identification. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable fluorenone derivatives, GC-MS is a powerful analytical tool. researchgate.netasm.orgnist.gov The sample is vaporized and separated in a gas chromatograph before being introduced into a mass spectrometer for detection and identification. GC is capable of very high resolution, allowing for the separation of closely related compounds. The mass spectrum obtained for each separated component can be compared to spectral libraries for identification. This technique is frequently used to analyze reaction mixtures and to check for the presence of impurities. researchgate.net The purity of 3,6-dibromo-9H-fluoren-9-one has been assessed using GC. avantorsciences.comavantorsciences.com

Table 5: Comparison of Chromatographic Techniques for Fluorenone Analysis

| Technique | Principle | Typical Application | Advantages |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, preparative purification of non-volatile derivatives. | Applicable to a wide range of compounds, non-destructive. researchgate.net |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Purity analysis, identification of volatile impurities and byproducts. | High separation efficiency, provides structural information from MS. asm.org |

Theoretical and Computational Chemistry Investigations of 1,3 Dibromo 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dokumen.pub For 1,3-Dibromo-9H-fluoren-9-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in elucidating its fundamental electronic properties. deepdyve.comscispace.com These calculations provide a basis for understanding the molecule's reactivity and photophysical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other species.

Table 1: Frontier Molecular Orbital Energies of a Representative Fluorenone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.937 |

| LUMO | -2.867 |

This data is for a reference fluorenone derivative and serves as an illustrative example. acs.org

The introduction of bromine atoms at the 1 and 3 positions of the 9H-fluoren-9-one core is expected to influence the HOMO and LUMO energy levels. The electron-withdrawing nature of the bromine atoms can lead to a stabilization (lowering of energy) of both the HOMO and LUMO. This, in turn, can affect the molecule's reactivity, making it more or less susceptible to nucleophilic or electrophilic attack. The precise impact on the energy gap would depend on the relative stabilization of the HOMO and LUMO.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.net These maps illustrate regions of positive and negative electrostatic potential on the molecular surface.

In 9-fluorenone (B1672902) derivatives, the oxygen atom of the carbonyl group is a region of high negative electrostatic potential, indicating its nucleophilic character and propensity to interact with electrophiles or act as a hydrogen bond acceptor. Conversely, the aromatic protons and regions near the electron-withdrawing bromine atoms in this compound would exhibit positive electrostatic potential, suggesting their susceptibility to nucleophilic attack. The ESP map provides a visual guide to the molecule's reactivity and intermolecular interaction sites. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. rsc.org For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or in the solid state.

These simulations can model the interactions between molecules, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atoms. acs.org Understanding these interactions is crucial for predicting how the molecules will pack in a crystal lattice or self-assemble into larger structures. The conformational preferences of the molecule, such as the planarity of the fluorene (B118485) core, can also be assessed. researchgate.net

Reaction Mechanism Simulations and Transition State Theory

Computational methods can be used to simulate chemical reactions and elucidate their mechanisms. For reactions involving this compound, such as Suzuki coupling or other cross-coupling reactions, simulations can identify the transition states and intermediates along the reaction pathway. mdpi.com

Transition State Theory (TST) can then be applied to calculate the reaction rates. By determining the energy barriers of different potential pathways, researchers can predict the most likely reaction mechanism and identify factors that can influence the reaction's outcome and efficiency. For instance, the synthesis of fluorenone derivatives via aerobic oxidation has been studied, and computational models can help to understand the underlying mechanism of such transformations. researchgate.net

Spectroscopic Property Prediction using Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate its electronic absorption spectrum (UV-Vis). scispace.comnih.gov

These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. acs.org Similarly, vibrational frequencies can be computed to predict the Infrared (IR) and Raman spectra, aiding in the assignment of experimental vibrational bands. deepdyve.com The ability to predict these spectra is invaluable for characterizing the molecule and understanding its photophysical properties.

Table 2: Predicted Spectroscopic Data for a Fluorenone Derivative

| Spectroscopic Property | Predicted Value |

|---|---|

| λ_max (UV-Vis) | ~300-400 nm (typical for fluorenones) |

These are general ranges for fluorenone derivatives and may vary for this compound.

Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes

Machine learning (ML) is an emerging tool in chemistry for predicting molecular properties and reaction outcomes. arxiv.org By training algorithms on large datasets of chemical reactions and molecular descriptors, ML models can learn to predict the reactivity of new compounds like this compound. nih.gov

For instance, an ML model could be developed to predict the efficiency of a particular cross-coupling reaction involving this compound under various conditions. elsevierpure.com These models can also be used to predict properties like solubility and stability in different solvents. While still a developing field, machine learning holds the potential to accelerate the discovery and optimization of synthetic routes and the design of new materials based on the this compound scaffold. Some studies have successfully used machine learning to describe variations in the hydrogen evolution rates of polymer photocatalysts, a field where fluorenone derivatives are relevant. liverpool.ac.uk

Derivatization, Functionalization, and Structural Modification of the 1,3 Dibromo 9h Fluoren 9 One Scaffold

Design and Synthesis of Novel Fluoren-9-one Derivatives

The synthesis of novel fluoren-9-one derivatives often starts with the functionalization of the fluorene (B118485) core. For instance, the synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed as starting points for polyhalogenated dibenzochrysenes. nih.gov The introduction of different functional groups onto the fluorenone backbone allows for the fine-tuning of the molecule's properties. For example, the presence of bromine atoms and a nitro group in 1,3-dibromo-7-nitro-9H-fluoren-9-one enhances its reactivity and makes it a versatile compound for various applications. smolecule.com

A variety of synthetic methods are employed to create these derivatives. Common strategies include:

Bromination: Introducing bromine atoms at specific positions on the fluorenone core. smolecule.com

Nitration: Adding nitro groups to the aromatic system. smolecule.com

Alkylation: Attaching alkyl chains to the fluorene skeleton. ucf.edu

These initial modifications pave the way for more complex transformations, leading to a diverse range of fluoren-9-one-based materials.

Scaffold Diversification via Selective Functionalization at Bromine Centers

The bromine atoms at the 1 and 3 positions of 1,3-dibromo-9H-fluoren-9-one are key handles for scaffold diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dibromofluorenone with various boronic acids or esters. rsc.orgnanochemres.orgnih.gov This method allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl compounds and conjugated polymers. rsc.orgdoi.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nanochemres.orgnih.gov

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the dibromofluorenone with terminal alkynes. nanochemres.orgnih.govorganic-chemistry.org This is a valuable method for constructing linear, rigid structures with extended π-conjugation, which are desirable for applications in optoelectronics. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Other Cross-Coupling Reactions: Besides Suzuki and Sonogashira reactions, other cross-coupling methods like the Buchwald-Hartwig amination can be employed to introduce nitrogen-containing functional groups. nih.gov

The selective functionalization at one or both bromine centers allows for a high degree of control over the final molecular structure and its properties. For instance, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one is achieved through a one-step Sonogashira coupling. mdpi.com

Table 1: Examples of Selective Functionalization Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product | Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Arylated fluorenone derivative | Organic electronics |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylated fluorenone derivative | Optoelectronic materials |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Base | Aminated fluorenone derivative | Hole-transporting materials |

Modifications at the Carbonyl Group for Extended Molecular Architectures

The carbonyl group at the 9-position of the fluorenone scaffold offers another avenue for structural modification, leading to the creation of extended and three-dimensional molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of the fluorenone's carbonyl group with active methylene (B1212753) compounds, typically in the presence of a base. sigmaaldrich.comorganic-chemistry.org This reaction is a key step in the synthesis of various functional materials, including polymers for organic electronics. aau.edu.et The Knoevenagel condensation can be kinetically controlled, and the reaction conditions can be tuned to favor the desired product. aau.edu.etrug.nl For example, it has been used to synthesize 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol. sci-hub.se

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones. wikipedia.orgrsc.orgtcichemicals.comorganic-chemistry.org In the context of fluoren-9-one, it allows for the introduction of a double bond at the 9-position, which can be further functionalized. The HWE reaction is known for its reliability and is widely used in the synthesis of complex organic molecules and natural products. conicet.gov.ar

Synthesis of Spiro Compounds: The carbonyl group can also be a site for the formation of spirocyclic structures. 20.210.105acs.org Spiro compounds, where two ring systems are linked by a single common atom, have unique three-dimensional structures that can impart desirable properties like high thermal stability and solubility. acs.org The synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives is a notable example, often achieved through a one-pot condensation reaction. 20.210.105acs.orgrsc.org

Table 2: Modifications at the Carbonyl Group

| Reaction Type | Reactants | Key Features | Product |

|---|---|---|---|

| Knoevenagel Condensation | This compound, Active methylene compound | C=C bond formation at C9 | 9-Alkylidene fluorene derivative |

| Horner-Wadsworth-Emmons Reaction | This compound, Phosphonate ylide | Stereoselective alkene synthesis | 9-Alkenyl fluorene derivative |

| Spirocyclization | This compound, Bifunctional reagent | Formation of spiro-center at C9 | Spiro[fluorene-9,9'-xanthene] derivative |

Annelation and Cyclization Reactions Utilizing the Fluoren-9-one Backbone

The fluoren-9-one backbone can serve as a template for the construction of larger, fused aromatic systems through annelation and cyclization reactions. These reactions lead to the formation of polycyclic aromatic hydrocarbons (PAHs) with unique electronic and optical properties.

One notable example is the conversion of 2,7-dibromo-1,8-difluoro-9H-fluoren-9-one into 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene. nih.gov This transformation involves the construction of additional aromatic rings onto the fluorenone core, significantly extending the π-system. Such reactions are crucial for the synthesis of advanced materials for electronic applications.

Incorporation of this compound into Supramolecular Systems

The versatile reactivity of this compound makes it an excellent building block for the construction of complex supramolecular architectures, including polymers and macrocycles.

The functional groups introduced onto the fluorenone scaffold can act as recognition sites for self-assembly processes. For example, fluorene-based molecules can be designed to form porous hydrogen-bonded networks or linear polymeric metal-organic frameworks. 20.210.105

Furthermore, this compound derivatives can be incorporated into the backbone of conjugated polymers. researchgate.net The properties of these polymers can be tuned by the choice of co-monomers and the nature of the functional groups on the fluorene unit. For instance, the incorporation of fluorenone moieties into polymer chains can enhance their photophysical properties and their ability to activate molecular oxygen under light irradiation. rsc.org The synthesis of such polymers is often achieved through polymerization reactions like Suzuki coupling. doi.org

Applications of 1,3 Dibromo 9h Fluoren 9 One in Chemical Sciences and Advanced Materials Research

Precursor in Organic Electronic Materials Research

The electronic properties of 1,3-Dibromo-9H-fluoren-9-one make it a valuable precursor in the field of organic electronics. Its derivatives are explored for their potential in creating more efficient and cost-effective electronic devices.

Monomer for Conjugated Polymers and Oligomers

This compound is utilized as a monomer in the synthesis of conjugated polymers and oligomers. epa.gov These materials are characterized by alternating single and double bonds, which allow for the delocalization of electrons and give rise to their unique electronic and optical properties. The bromine atoms on the fluorenone core provide reactive sites for polymerization reactions, such as Suzuki and Sonogashira coupling, enabling the creation of well-defined polymer chains with tailored functionalities. google.com.pgaau.edu.etresearchgate.netmdpi.com The resulting polymers are investigated for their applications in various organic electronic devices.

Researchers have synthesized a variety of conjugated polymers using fluorene-based monomers. For instance, a family of conjugated polymers based on 9,9-disubstituted fluorenes and cyanovinylenes were synthesized using a modified Suzuki coupling polymerization reaction. aau.edu.et Another approach involves the surfactant-free preparation of conjugated polymer nanoparticles using a sulfate-functionalized fluorene (B118485) monomer, which can improve the performance of optoelectronic devices by eliminating residual surfactant. nih.gov

Building Block for Organic Light-Emitting Diodes (OLEDs) Component Research

The fluorene core of this compound is a common structural motif in materials developed for Organic Light-Emitting Diodes (OLEDs). researchgate.netsmolecule.com Its derivatives are investigated for their potential as emitters, hosts, and charge-transporting materials in OLED devices. The ability to modify the fluorene structure allows for the tuning of the emission color and efficiency of the resulting OLEDs. researchgate.netmdpi.com

For example, symmetrical fluorene derivatives with different substituents attached via ethynyl (B1212043) linkages have been synthesized and their photophysical properties investigated for OLED applications. researchgate.netmdpi.com Research has also focused on the development of fluorene-based materials for blue-emitting OLEDs, which remain a challenge in the field. researchgate.netmdpi.com The quality and efficiency of such OLEDs have been shown to depend on the stacking mode of the fluorene motif. researchgate.net

| Compound Type | Application in OLEDs | Key Findings |

| Symmetrical fluorene derivatives with ethynyl linkages | Emitters | The nature of substituents influences the π-conjugation and emission color. researchgate.netmdpi.com |

| 9,9-disubstituted fluorene polymers | Blue light-emitting polymers | The rigid, planarized biphenyl (B1667301) structure leads to a wide band-gap with blue emission. aau.edu.et |

| Carbazole and thienopyrroledione derivatives | Emitting materials | Devices showed high luminance and external quantum efficiency. mdpi.com |

Electron Acceptor/Donor Research in Photovoltaics

In the realm of organic photovoltaics (OPVs), or solar cells, derivatives of this compound are explored as both electron acceptor and electron donor materials. scispace.comresearchgate.net The electron-withdrawing nature of the fluorenone core makes it a suitable building block for creating electron acceptor molecules. By combining it with electron-donating units, researchers can design materials with appropriate energy levels for efficient charge separation and transport in solar cells.

For instance, novel non-fullerene acceptors have been designed using 9-fluorenone (B1672902) as a core electron-withdrawing block in combination with other electron-accepting groups. scispace.comresearchgate.netscispace.com These materials have shown promise in solution-processable organic solar cells, with some devices exhibiting high open-circuit voltages. scispace.comresearchgate.net The chemical stability and ease of functionalization of 9-fluorenone make it an attractive component for designing new acceptor materials for organic solar cells. scispace.com

| Donor Polymer | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |

| P3HT | DPP-FN-DPP | 1.2% | scispace.com |

| P3HT | NAI-FN-NAI (BO) | 3.6% | scispace.com |

| PBDB-T | PZ1 | 9.19% | rsc.org |

Role in Fluorescent Probe and Sensor Development Research

The fluorescent properties of fluorene derivatives make them excellent candidates for the development of fluorescent probes and sensors. smolecule.com These probes can be designed to detect specific ions, molecules, or changes in the microenvironment by exhibiting a change in their fluorescence upon interaction with the target analyte. The versatility of the fluorene scaffold allows for the incorporation of various recognition units and signaling moieties.

Fluorescent probes are widely used in bioimaging for applications such as detecting biological substances, cell imaging, and tracking biochemical processes. nih.gov The development of new fluorescent probes with improved sensitivity and selectivity is an active area of research.

Building Block in Complex Natural Product and Pharmaceutical Intermediate Synthesis Research

The reactive nature of this compound makes it a valuable starting material for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The bromine atoms can be readily replaced by other functional groups through various cross-coupling reactions, allowing for the construction of intricate molecular architectures.

The syntheses of fluorenones and their derivatives are well-documented, with various methods available for their preparation. uni-muenchen.de This accessibility makes them attractive building blocks for medicinal chemists exploring new therapeutic agents.

Ligand and Catalyst Component in Organometallic Chemistry Research

In the field of organometallic chemistry, fluorene-based compounds can act as ligands that coordinate to metal centers, forming catalysts for a variety of chemical transformations. The electronic properties of the fluorene ligand can influence the reactivity and selectivity of the metal catalyst. The synthesis of ligands for potential application in selective catalysis is an ongoing area of research. lu.se

The development of new catalysts is crucial for advancing chemical synthesis, enabling more efficient and sustainable chemical processes. The use of fluorene-based ligands offers a promising avenue for discovering novel and effective catalysts.

Framework for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

A comprehensive review of scientific literature reveals a notable lack of specific research detailing the direct application of This compound as a primary building block or linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands, while COFs are formed from the self-assembly of organic building blocks linked by strong covalent bonds. rsc.orgwikipedia.org The design and synthesis of these frameworks heavily rely on the geometry and functionality of the organic linkers used. rsc.orguio.no

While the fluorenone scaffold is of significant interest in the development of functional materials, research in the area of MOFs and COFs has predominantly focused on other isomers of dibromo-9H-fluoren-9-one. Specifically, compounds such as 3,6-dibromo-9H-fluoren-9-one and 2,7-dibromo-9H-fluoren-9-one have been utilized as precursors for creating functional linkers. researchgate.netrsc.orgrsc.orgacs.org These isomers are often chemically modified to introduce carboxylic acids, amines, or other coordinating groups that facilitate their integration into the extended porous structures of MOFs and COFs. nih.govrsc.org For instance, research has shown the synthesis of 3D-COFs from derivatives of 3,6-dibromofluorenone. researchgate.net

The compound This compound is recognized as a versatile reagent in broader organic synthesis. smolecule.com Its derivatives, such as 2-Amino-1,3-dibromo-9H-fluoren-9-one , are noted as building blocks for more complex molecules and materials like dyes and electronic materials. smolecule.com However, its specific role as a structural component in MOF and COF architecture is not documented in available research.

Due to the absence of published research on the use of This compound in the construction of MOFs and COFs, no detailed research findings or data tables on its performance in these applications can be provided at this time.

Future Research Directions and Unexplored Avenues in 1,3 Dibromo 9h Fluoren 9 One Chemistry

Development of Novel and Highly Efficient Green Synthetic Pathways

While traditional methods for the synthesis of brominated fluorenones exist, the development of environmentally benign and efficient synthetic routes remains a critical objective. Current research in related fluorenone chemistry points towards several promising "green" avenues that could be adapted for 1,3-Dibromo-9H-fluoren-9-one.

One of the most promising approaches is the use of aerobic oxidation of the corresponding 1,3-dibromo-9H-fluorene. This method utilizes air as the oxidant, which is both inexpensive and environmentally friendly. google.comresearchgate.net Research has demonstrated that 9-fluorenones substituted with halogens can be obtained in high yields and purity through aerobic oxidation under ambient conditions in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.netrsc.org Further improvements to this method could involve the use of catalysts to enhance efficiency and reduce the amount of base required. For instance, graphene-supported alkaline catalysts have been shown to improve the dispersion of the base and accelerate the aerobic oxidation of 9H-fluorenes. researchgate.netresearchgate.net

Another green synthetic strategy to explore is microwave-assisted synthesis . Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various fluorene (B118485) derivatives. mdpi.comresearchgate.netmdpi.com Investigating microwave-assisted bromination of 9H-fluorenone or the oxidation of 1,3-dibromo-9H-fluorene could lead to a more energy-efficient and rapid synthesis of the target compound.

Furthermore, the use of water as a solvent in the synthesis of bromofluorenones represents a significant advancement in green chemistry. researchgate.net Developing a method for the direct bromination of 9H-fluorenone in water to selectively produce the 1,3-dibromo isomer would be a cost-effective and environmentally friendly alternative to using hazardous organic solvents.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Catalytic Aerobic Oxidation | Utilizes air as a clean oxidant; potential for high atom economy; mild reaction conditions. google.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times; potential for improved yields and reduced side products. researchgate.netmdpi.com |

| Synthesis in Aqueous Media | Eliminates the need for volatile and toxic organic solvents; cost-effective and environmentally friendly. researchgate.net |

Exploration of Unconventional Reactivity Modes and Multi-Component Reactions

The reactivity of the this compound scaffold offers opportunities for exploring novel chemical transformations and constructing complex molecular architectures. The presence of two bromine atoms and a ketone functional group provides multiple sites for chemical modification.

A particularly promising area is the use of multi-component reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. frontiersin.orgnih.gov Fluorene and fluorenone derivatives have been successfully employed in isocyanide-based MCRs to generate diverse and complex molecules. researchgate.netrug.nl Future research could focus on designing MCRs that specifically utilize this compound as a key building block to access novel heterocyclic and polycyclic aromatic compounds with unique properties.

The development of novel catalytic cross-coupling reactions involving the C-Br bonds of this compound is another important research direction. While Suzuki, Heck, and Stille cross-coupling reactions are commonly used, the exploration of less conventional coupling partners and catalytic systems could lead to the synthesis of unprecedented molecular structures.

Integration into Advanced Functional Materials Systems for Emerging Technologies

The fluorene core is a well-established component of various functional organic materials due to its rigid, planar structure and unique photophysical properties. This compound serves as a versatile precursor for the synthesis of advanced materials with applications in optoelectronics.

One of the most promising areas of application is in organic light-emitting diodes (OLEDs) . Fluorene derivatives are known to be efficient blue-emitting materials, and the introduction of bromine atoms allows for further functionalization to tune the emission color and improve device performance. nih.gov Future research could focus on synthesizing novel emitters and host materials derived from this compound for next-generation OLED displays and lighting.

Furthermore, the electron-accepting nature of the fluorenone core makes it a suitable component for organic solar cells (OSCs) . Donor-acceptor dyes based on a dibromo-9H-fluorene-9-ylidene acceptor have been synthesized and investigated for their potential in dye-sensitized solar cells (DSSCs). acs.orgnih.gov By strategically modifying the donor groups and the conjugated linker attached to the this compound core, it is possible to tune the absorption spectrum and energy levels to enhance the efficiency of solar cells. acs.org

The development of chemosensors is another exciting avenue. The fluorescence of fluorene-based compounds can be sensitive to the presence of specific analytes. By incorporating appropriate recognition moieties onto the this compound scaffold, it may be possible to create highly selective and sensitive sensors for environmental monitoring or biomedical diagnostics.

| Emerging Technology | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | As precursors for blue-emitting materials and host materials with tunable properties. nih.gov |

| Organic Solar Cells (OSCs) | As electron-accepting units in donor-acceptor dyes for enhanced light harvesting and charge separation. acs.orgnih.gov |

| Chemosensors | As the core fluorophore in fluorescent sensors for the detection of specific ions or molecules. |

Theoretical Prediction and Experimental Validation of Novel Material Characteristics

The synergy between computational chemistry and experimental synthesis is crucial for the rational design of new materials with desired properties. Theoretical calculations can provide valuable insights into the electronic structure, photophysical properties, and reactivity of this compound and its derivatives, guiding experimental efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the geometric and electronic properties of molecules. acs.orgresearchgate.netrsc.orgmdpi.com These methods can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy bandgap, and the absorption and emission spectra of new materials derived from this compound. acs.orgnih.gov Such theoretical predictions can help in pre-screening candidate molecules for specific applications before undertaking their synthesis, thus saving time and resources.

Experimental validation of the theoretical predictions is essential. This involves synthesizing the designed molecules and characterizing their properties using various spectroscopic and electrochemical techniques. For instance, UV-vis absorption and photoluminescence spectroscopy can be used to measure the optical properties, while cyclic voltammetry can determine the HOMO and LUMO energy levels. A close correlation between the theoretical and experimental data would validate the computational models and enable the design of even more sophisticated materials.

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering

The full potential of this compound can only be realized through a multidisciplinary approach that integrates expertise from organic chemistry, materials science, and engineering.

Organic chemists will be instrumental in developing novel synthetic methodologies and creating a diverse library of this compound derivatives with tailored functionalities.